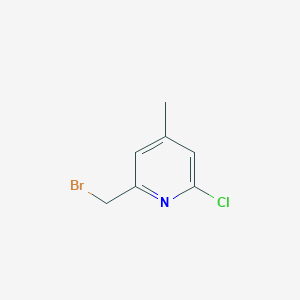

2-(Bromomethyl)-6-chloro-4-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-6-chloro-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position, a chlorine atom at the sixth position, and a methyl group at the fourth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-chloro-4-methylpyridine typically involves the bromination of 6-chloro-4-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction can be conducted in a pipeline reactor with controlled temperature and illumination to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-6-chloro-4-methylpyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 6-chloro-4-methylpyridine.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Aplicaciones Científicas De Investigación

2-(Bromomethyl)-6-chloro-4-methylpyridine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is utilized in the development of bioactive molecules and as a precursor for the synthesis of potential pharmaceuticals.

Medicine: It serves as a key intermediate in the synthesis of drugs targeting specific biological pathways.

Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-6-chloro-4-methylpyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of inhibitors and other bioactive molecules that interact with specific enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Bromomethyl)pyridine

- 6-Chloro-4-methylpyridine

- 2-(Chloromethyl)-6-chloro-4-methylpyridine

Uniqueness

2-(Bromomethyl)-6-chloro-4-methylpyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring. This combination enhances its reactivity and allows for selective functionalization at multiple positions. Compared to similar compounds, it offers greater versatility in synthetic applications and the development of complex molecules .

Actividad Biológica

2-(Bromomethyl)-6-chloro-4-methylpyridine is a halogenated pyridine derivative notable for its structural characteristics, including a bromomethyl group at the second position, a chlorine atom at the sixth position, and a methyl group at the fourth position of the pyridine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological applications.

The biological activity of this compound primarily arises from its role as an intermediate in the synthesis of bioactive compounds. Its ability to form covalent bonds with various biological targets is crucial for the design of inhibitors and other therapeutic agents that interact with specific enzymes or receptors. This compound is particularly noted for its reactivity towards nucleophiles, which allows it to effectively participate in nucleophilic substitution reactions, a key feature in drug development targeting specific biological pathways.

Synthesis and Reactivity

Several methods exist for synthesizing this compound, often utilizing continuous flow reactors to enhance yield and purity. The compound's dual halogenation (bromine and chlorine) significantly increases its reactivity compared to structurally similar compounds, allowing for selective functionalization at multiple positions on the pyridine ring .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

| Compound Name | Key Differences |

|---|---|

| 2-Bromo-6-methylpyridine | Lacks chlorine substituent; less reactive |

| 2-Chloro-6-methylpyridine | Lacks bromine substituent; affects reactivity |

| 2-Bromo-4-methylpyridine | Lacks chlorine at the sixth position |

| 3-Bromo-6-chloro-4-methylpyridin-2-ylmethanol | Different positioning of bromine and chlorine |

| 2-(Chloromethyl)-6-chloro-4-methylpyridine | Contains chloromethyl instead of bromomethyl |

The unique reactivity profile of this compound makes it an invaluable building block in organic synthesis and pharmaceutical development, particularly in creating compounds aimed at inhibiting specific biological targets.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various biological systems. For instance, compounds derived from this pyridine derivative have been screened for their ability to inhibit bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results indicate that certain derivatives exhibit significant antibacterial activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Environmental Impact

Research has also explored the environmental implications of using halogenated compounds like this compound. The compound's stability and reactivity can lead to concerns regarding its persistence in the environment and potential toxicity. Studies are ongoing to assess its ecological footprint and establish guidelines for safe handling and disposal .

Future Directions

The ongoing research into this compound emphasizes its potential as a precursor for novel therapeutic agents. Future studies are expected to delve deeper into structure-activity relationships (SAR) to optimize its efficacy against specific targets while minimizing adverse effects. The compound's versatility suggests it could play a significant role in developing new classes of antibiotics or other pharmaceuticals targeting resistant strains of bacteria .

Propiedades

IUPAC Name |

2-(bromomethyl)-6-chloro-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFMDCVUNURGCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.